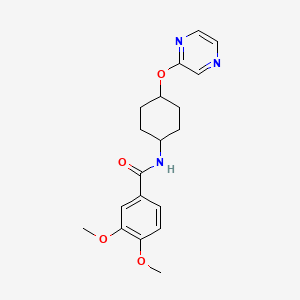

3,4-dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-(4-pyrazin-2-yloxycyclohexyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-24-16-8-3-13(11-17(16)25-2)19(23)22-14-4-6-15(7-5-14)26-18-12-20-9-10-21-18/h3,8-12,14-15H,4-7H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOUUPNZXJRLOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide typically involves multiple steps:

Formation of the Cyclohexyl Intermediate: The cyclohexyl moiety can be synthesized through a series of reactions starting from cyclohexanone, involving reduction and functional group transformations.

Attachment of the Pyrazin-2-yloxy Group: This step involves the nucleophilic substitution reaction where the pyrazin-2-yloxy group is introduced to the cyclohexyl intermediate.

Formation of the Benzamide Core: The final step involves the coupling of the cyclohexyl intermediate with 3,4-dimethoxybenzoic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions could target the benzamide or pyrazine moieties, potentially leading to the formation of amines or other reduced products.

Substitution: The aromatic ring and the pyrazine moiety may undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

3,4-dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide may have various applications in scientific research:

Chemistry: As a synthetic intermediate or a model compound for studying reaction mechanisms.

Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

Medicine: Possible applications in drug discovery and development, particularly if it exhibits pharmacological activity.

Industry: Use in the synthesis of other complex molecules or materials.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural and functional comparisons with related compounds:

Key Comparative Findings

Substituent Effects on Bioactivity: The 3,4-dimethoxy groups on the benzamide (target compound) likely enhance electron-donating properties and metabolic stability compared to 3,4-dichloro analogs (), which may exhibit higher reactivity but poorer solubility .

Heterocyclic Modifications: The fluoropyrimidine group in introduces a fluorine atom, which can improve binding affinity through electronegative interactions and metabolic stability .

Stereochemical Influence :

- The (1r,4r) configuration of the cyclohexyl ring (shared with and ) ensures optimal spatial alignment for receptor binding, unlike trans-isomers, which may display reduced activity .

Amide vs.

Biological Activity

3,4-Dimethoxy-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C19H23N3O4

- Molecular Weight : 357.4 g/mol

- CAS Number : 2034223-22-6

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy and neuroprotection. The following sections summarize key findings from studies on its biological effects.

- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation. For instance, it has shown potential as a RET kinase inhibitor, which is significant in the context of certain cancers .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties. It may modulate pathways involved in oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Studies

- Cancer Cell Lines : In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines by targeting specific signaling pathways associated with tumor growth. The effectiveness was notably higher at certain concentrations, suggesting a dose-dependent response.

- Animal Models : In vivo studies have shown that administration of this compound in animal models resulted in reduced tumor size and improved survival rates compared to control groups. These findings support its potential as an anticancer agent.

Q & A

Q. What are the key challenges in synthesizing 3,4-dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide, and what strategies address stereochemical control?

The synthesis involves multi-step reactions, including the formation of a pyrazinyl ether intermediate and coupling with a dimethoxy-substituted benzamide. Stereochemical control at the (1r,4r)-cyclohexyl group is critical to avoid diastereomer formation. Strategies include:

- Chiral resolution : Use of enantiopure starting materials or chiral catalysts during cyclohexyl intermediate synthesis .

- Coupling optimization : Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) to ensure regioselective pyrazine attachment .

- Purification : Chromatographic separation (e.g., HPLC with chiral columns) to isolate the desired diastereomer .

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms the stereochemistry of the cyclohexyl group and dimethoxy substitution on the benzamide .

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion at m/z 387.18) .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide bond) .

- X-ray crystallography : Resolves absolute stereochemistry and crystal packing, if single crystals are obtainable .

Q. How can researchers assess the compound’s stability under physiological conditions for preclinical studies?

- pH stability assays : Incubate the compound in buffers (pH 1–9) and monitor degradation via LC-MS .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles .

- Light sensitivity : UV-Vis spectroscopy to track photodegradation products under simulated daylight .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., kinase inhibition vs. no activity) be resolved across studies?

- Assay standardization : Compare results using consistent kinase assay protocols (e.g., ATP concentration, incubation time) .

- Structural analogs : Test derivatives (e.g., pyrimidine vs. pyrazine substitutions) to identify critical pharmacophores .

- Cellular context : Evaluate activity in cell lines with varying expression levels of target kinases .

Q. What in silico methods predict target interactions prior to experimental validation?

- Molecular docking : Use software like AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR, BRAF) .

- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .

- Pharmacophore mapping : Align structural features with known kinase inhibitors (e.g., hydrogen-bond acceptors at pyrazine positions) .

Q. How can researchers optimize the compound’s pharmacokinetic properties without altering its core structure?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and oral bioavailability .

- Formulation strategies : Use liposomal encapsulation or cyclodextrin complexes to improve plasma half-life .

- Metabolic profiling : Identify major metabolites via liver microsome assays and modify vulnerable sites (e.g., methoxy groups) .

Q. What experimental designs are recommended to elucidate the mechanism of action in complex biological systems?

- Target deconvolution : Combine affinity chromatography with mass spectrometry (e.g., SILAC) to identify binding partners .

- CRISPR-Cas9 screens : Knock out candidate targets in cell lines and assess resistance/sensitivity to the compound .

- Transcriptomic profiling : RNA-seq to map downstream pathway alterations (e.g., MAPK/ERK signaling) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across different kinase assays?

- Control benchmarking : Use standard inhibitors (e.g., staurosporine) to normalize assay conditions .

- ATP concentration adjustment : Test activity at physiological ATP levels (1–10 mM) to mimic in vivo competition .

- Orthogonal assays : Validate results using thermal shift assays (TSA) or surface plasmon resonance (SPR) .

Q. What methodologies reconcile conflicting solubility data in polar vs. nonpolar solvents?

- Solubility parameter analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents .

- Co-solvency studies : Test binary solvent systems (e.g., DMSO:water gradients) to improve solubility .

- Crystallinity assessment : Compare amorphous vs. crystalline forms via powder X-ray diffraction (PXRD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.